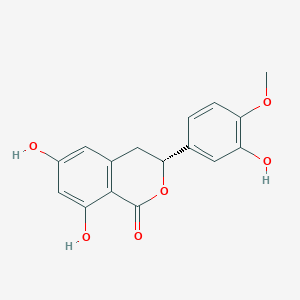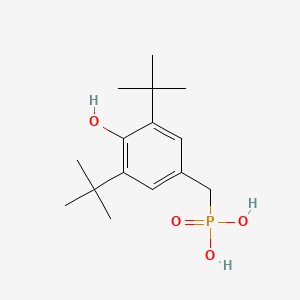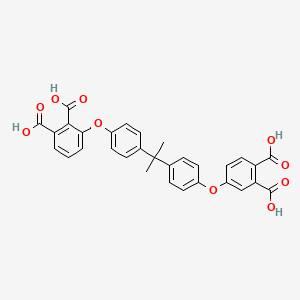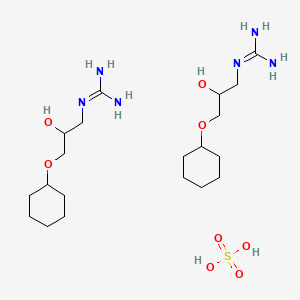
5,6-Methylenedioxy-N,N-dimethyltryptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Methylenedioxy-N,N-dimethyltryptamine is a lesser-known psychedelic compound. It is the 5,6-methylenedioxy analog of dimethyltryptamine. This compound was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive substances . Despite its structural similarity to other tryptamines, this compound has not been extensively studied, and its pharmacological properties, metabolism, and toxicity remain largely unknown .
Méthodes De Préparation
The synthesis of 5,6-Methylenedioxy-N,N-dimethyltryptamine involves several steps. The starting material is typically indole, which undergoes a series of reactions to introduce the methylenedioxy group at the 5 and 6 positions and the dimethylaminoethyl side chain at the nitrogen atom. The specific synthetic route and reaction conditions can vary, but common methods include:
Methylenation: This step involves the introduction of the methylenedioxy group. Reagents such as methylene chloride and a base like potassium carbonate are often used.
Analyse Des Réactions Chimiques
5,6-Methylenedioxy-N,N-dimethyltryptamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Reagents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methylenedioxy group can participate in substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5,6-Methylenedioxy-N,N-dimethyltryptamine has several potential scientific research applications:
Chemistry: It can be used as a model compound to study the reactivity and properties of methylenedioxy-substituted tryptamines.
Biology: Researchers can investigate its interactions with biological systems, including its binding to serotonin receptors and other molecular targets.
Mécanisme D'action
The mechanism of action of 5,6-Methylenedioxy-N,N-dimethyltryptamine is not well understood. it is likely to interact with serotonin receptors in the brain, similar to other tryptamines. The compound may act as an agonist at the 5-HT2A receptor, leading to altered perception and cognition. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
5,6-Methylenedioxy-N,N-dimethyltryptamine can be compared to other similar compounds, such as:
Dimethyltryptamine (DMT): Both compounds share a similar core structure, but this compound has an additional methylenedioxy group, which may alter its pharmacological properties.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): This compound has a methoxy group at the 5 position instead of a methylenedioxy group.
4-Hydroxy-N,N-dimethyltryptamine (4-HO-DMT):
The uniqueness of this compound lies in its specific substitution pattern, which may result in distinct pharmacological effects compared to other tryptamines .
Propriétés
Numéro CAS |
82173-81-7 |
|---|---|
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
2-(5H-[1,3]dioxolo[4,5-f]indol-7-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)4-3-9-7-14-11-6-13-12(5-10(9)11)16-8-17-13/h5-7,14H,3-4,8H2,1-2H3 |
Clé InChI |
QHEIGHVZMWJQHB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CNC2=CC3=C(C=C21)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


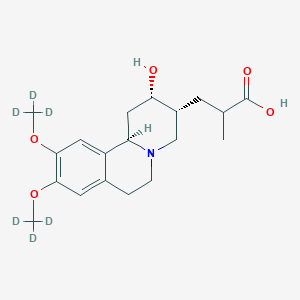

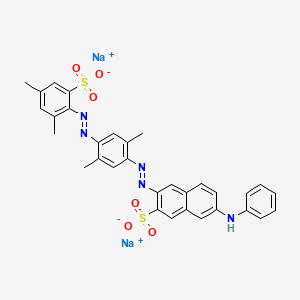


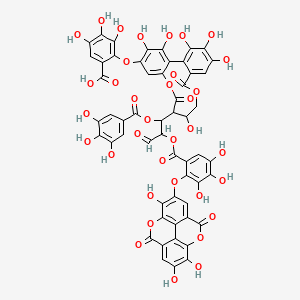

![N-benzyl-N-ethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate](/img/structure/B12771423.png)

